molecular formula C13H12N2O2S B2438866 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2097858-02-9

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2438866
CAS No.: 2097858-02-9
M. Wt: 260.31
InChI Key: JSTLFGPSESSAIE-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzofuran ring fused with a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea . These intermediates are then coupled using various coupling agents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, purification methods like column chromatography using dichloromethane:methanol as eluent are often used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings allow the compound to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide is unique due to the combination of benzofuran and thiazole rings in its structure. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(11-7-18-8-15-11)14-5-9-6-17-12-4-2-1-3-10(9)12/h1-4,7-9H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTLFGPSESSAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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